molecular formula C31H40O12 B592959 Baccatin IX CAS No. 1623410-12-7

Baccatin IX

Cat. No. B592959
CAS RN: 1623410-12-7
M. Wt: 604.649
InChI Key: YFNJMSUUYCXOBD-UNRSFZBISA-N
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Description

Baccatin IX is a natural compound extracted from the leaves and twigs of Taxus yunnanensis . It belongs to the chemical family of Diterpenoids . The molecular formula of Baccatin IX is C31H40O12 and it has a molecular weight of 604.64 .


Synthesis Analysis

Baccatin III, an important precursor for the synthesis of the clinically important anticancer drug Taxol, is synthesized from 10-deacetylbaccatin III by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) . The starting substrate GGPP is catalyzed by TXS to form taxadiene in chloroplasts .


Molecular Structure Analysis

The crystal structure of baccatin III, the core moiety of paclitaxel, has been solved at 1.9 Å resolution . The high-resolution structural analysis of baccatin III in complex with tubulin suggests that even this simplified taxane is able to reduce the flexibility of the βM loop by inducing a partial structuring of its N-terminal region .


Chemical Reactions Analysis

The biosynthetic process of baccatin III involves the catalysis of the starting substrate GGPP by TXS to form taxadiene in chloroplasts . The enzymatically synthesized baccatin III (ESB III) has been evaluated and compared with standard baccatin III in different human cancer cell lines .

Scientific Research Applications

Anticancer Drug Development

Baccatin IX serves as a critical starting material for the semi-synthesis of paclitaxel, which is used in the treatment of various cancers. Paclitaxel operates by stabilizing microtubules and preventing cell division, making it effective against breast, lung, ovarian, and prostate cancer . The development of paclitaxel derivatives from Baccatin IX continues to be a significant area of research, aiming to enhance efficacy and reduce side effects.

Understanding Cancer Mechanisms

Research on Baccatin IX and its derivatives provides insights into the mechanisms of cancer cell growth and metastasis. By studying how these compounds interact with cancer cells, scientists can identify potential targets for new therapeutic strategies .

Biosynthetic Pathway Elucidation

Baccatin IX is involved in the complex biosynthetic pathway of paclitaxel. Recent advances in genomics and biochemistry have allowed researchers to map out the enzymes and intermediate steps leading to Baccatin IX formation, which is crucial for understanding how to enhance paclitaxel production .

Metabolic Engineering

With the knowledge of the biosynthetic pathway, metabolic engineering can be applied to increase the yield of Baccatin IX in biological systems. This can involve genetic modification of organisms like E. coli or yeast to produce Baccatin IX, which can then be converted into paclitaxel .

Sustainable Production Methods

Due to the scarcity of Taxus trees, from which Baccatin IX is derived, there is a need for sustainable production methods. Research is focused on tissue culture, microbial fermentation, and other biotechnological approaches to produce Baccatin IX in a more sustainable manner .

Combination Therapies

Baccatin IX derivatives are being studied in combination with other anticancer agents to improve treatment outcomes. These combination therapies can potentially lower the required dosage of each drug, reducing toxicity and side effects while maintaining therapeutic efficacy .

Mechanism of Action

Target of Action

Baccatin IX is a natural product derived from Taxus yunnanensis . It is an important precursor in the biosynthesis pathway of the clinically significant anticancer drug, Paclitaxel . The primary target of Baccatin IX, like Paclitaxel, is likely to be the microtubules in cells .

Mode of Action

Paclitaxel acts by stabilizing microtubules, leading to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway, increases the immunomodulatory effects of the drug, and activates ER stress-mediated cell death in different cancers .

Biochemical Pathways

The biosynthesis of Baccatin IX involves a minimum of 19 steps and is divided into three parts: synthesis of the paclitaxel precursor 10-DAB or baccatin III from GGPP, a precursor of diterpene compounds; synthesis of the phenyl-isoserine side chain; and acylation linkage of the side chain and the C-13 position of baccatin III to form paclitaxel .

Pharmacokinetics

Paclitaxel is known for its low bioavailability due to its poor water solubility and its susceptibility to efflux transporters like P-glycoprotein

Result of Action

Paclitaxel has been shown to induce G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential, leading to apoptotic cell death .

Action Environment

The action environment of Baccatin IX is likely to be influenced by various factors. For instance, the production of Baccatin IX can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, environmental factors such as temperature and pH could potentially influence the stability and efficacy of Baccatin IX, although specific studies on this aspect are currently lacking.

Safety and Hazards

The safety data sheet for Baccatin IX suggests that medical attention is required if inhaled . It is recommended to move the victim into fresh air and give oxygen if breathing is difficult .

Future Directions

Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to accumulation of taxane intermediates . Mining of transcriptome data sets has led to the discovery of two putative pathway enzymes, provided many lead candidates for the missing steps and provided new insights on the regulatory mechanisms governing Taxol biosynthesis . All these inferences are relevant to future biotechnological production of Taxol .

properties

IUPAC Name

(4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNJMSUUYCXOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Taxus yunnanensis a subject of interest for natural product research?

A1: Taxus yunnanensis, a yew tree species native to China, is a rich source of bioactive compounds, particularly taxane diterpenoids. [, ] These compounds exhibit a wide range of biological activities, including anticancer properties. Research on Taxus yunnanensis focuses on discovering new taxanes with improved therapeutic potential. [, ]

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